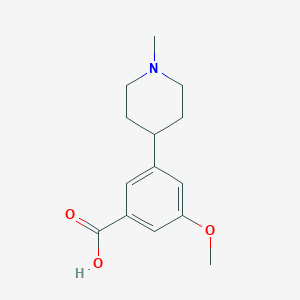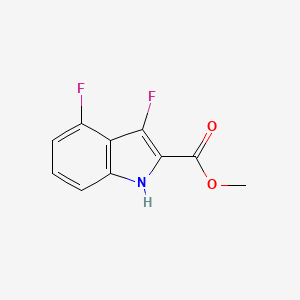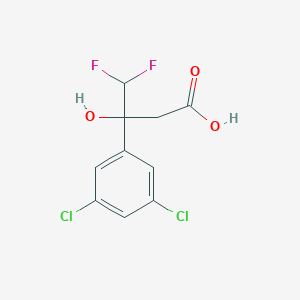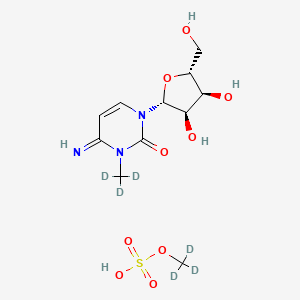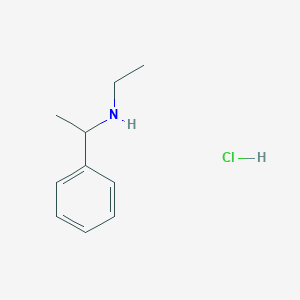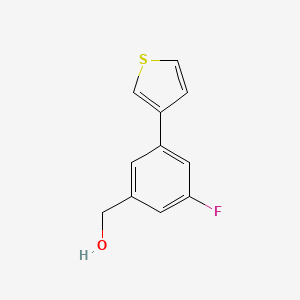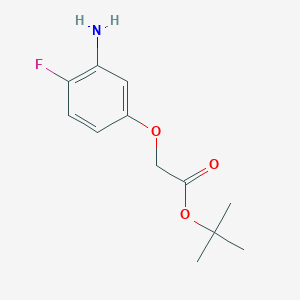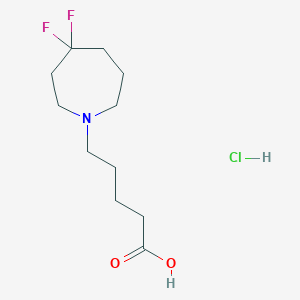
3-Amino-5-ethynyl-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5-ethynyl-N-methylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an amino group, an ethynyl group, and a methyl group attached to the benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-ethynyl-N-methylbenzamide typically involves multiple steps. One common method starts with the nitration of a suitable benzene derivative to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group. The ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. Finally, the methyl group is introduced through N-methylation using methyl iodide in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-Amino-5-ethynyl-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ethynyl group can be reduced to form alkenyl or alkyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the ethynyl group.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and bases like sodium hydroxide.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Alkenyl and alkyl derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
3-Amino-5-ethynyl-N-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 3-Amino-5-ethynyl-N-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The ethynyl group can participate in covalent bonding with target molecules, while the amino group can form hydrogen bonds, enhancing the compound’s binding affinity.
類似化合物との比較
Similar Compounds
3-Amino-5-ethynylbenzamide: Lacks the N-methyl group, which may affect its chemical reactivity and biological activity.
3-Amino-5-methylbenzamide: Lacks the ethynyl group, which may influence its overall properties.
N-Methyl-3-aminobenzamide: Lacks the ethynyl group, which may alter its chemical and biological behavior.
Uniqueness
3-Amino-5-ethynyl-N-methylbenzamide is unique due to the presence of both the ethynyl and N-methyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
3-amino-5-ethynyl-N-methylbenzamide |
InChI |
InChI=1S/C10H10N2O/c1-3-7-4-8(10(13)12-2)6-9(11)5-7/h1,4-6H,11H2,2H3,(H,12,13) |
InChIキー |
VFCXEGHZQBXRFW-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=CC(=CC(=C1)C#C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl [2-(2-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13721989.png)

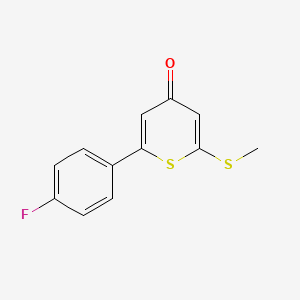
![Methyl 4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate](/img/structure/B13722001.png)

